(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(14-10-22-12-3-1-2-4-13(12)23-14)20-8-11(9-20)19-15-7-17-5-6-18-15/h1-7,11,14H,8-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBQEZACARMGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)NC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been associated with the α2-adrenoceptor subtype c (alpha-2c). This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
Similar compounds have been reported to have significant activity against cancer, suggesting that they may interact with their targets to inhibit cell proliferation or induce apoptosis.
Biochemical Pathways
Similar compounds have been reported to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling. This suggests that the compound may influence pathways related to oxidative stress and apoptosis.
Result of Action
Similar compounds have been reported to effectively suppress hydrogen peroxide-induced apoptosis, suggesting that the compound may have protective effects against oxidative stress at the cellular level.
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a complex organic molecule characterized by its unique structural features, which include a dihydrobenzo[b][1,4]dioxin moiety and a pyrazine derivative. This article focuses on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H21N3O3 |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 2034387-17-0 |
The compound's structure suggests potential interactions with various biological targets, influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms observed include:
1. Enzyme Inhibition
The compound has shown potential as an inhibitor for various enzymes, particularly monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. Studies indicate that structural modifications can enhance inhibitory potency against MAO-B, with IC50 values reported as low as 8.19 µM for related compounds.
2. Anticancer Activity
Research has indicated that derivatives of pyrazine compounds exhibit anticancer properties. The compound may exert cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have demonstrated significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 .
3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity can be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of pyrazine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity in MCF-7 and MDA-MB-231 cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that the dihydrobenzo[b][1,4]dioxin moiety contributes positively to this effect .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of similar compounds revealed that modifications to the pyrazine ring significantly impacted MAO-B inhibition. The study reported IC50 values demonstrating potent inhibition, underscoring the relevance of this compound in neuropharmacology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanone | Moderate MAO inhibition |
| (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone | Anticancer activity; lower potency |
This comparison indicates that while other compounds exhibit significant biological activities, the unique combination of structural elements in this compound may confer enhanced therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key features:
Structural and Functional Insights
Core Scaffold Similarity: All compounds share a benzodioxin or methanone core, which is critical for maintaining planar aromaticity and facilitating interactions with hydrophobic binding pockets . emphasizes that structural similarity in the scaffold (e.g., benzodioxin) correlates with shared mechanisms of action (MOAs), as seen in oleanolic acid and hederagenin .
Oxadiazole-Piperidine Derivative : The oxadiazole’s electron-deficient nature could enhance π-stacking, while the methylpiperidine improves lipophilicity for blood-brain barrier penetration.
Physicochemical Properties :
- Molecular weights range from 260.27 (compound 7a) to 407.49 (compound ), impacting bioavailability. Smaller compounds (e.g., 7a) may exhibit better diffusion, while bulkier derivatives (e.g., ) could have prolonged target engagement due to steric hindrance.
In Silico Predictions :
- highlights that docking and transcriptome analysis can predict MOAs for structurally similar compounds . For example, the target compound’s pyrazine group may dock similarly to pyrimidine-based antiviral agents, as seen in piroxicam analogs targeting HIV integrase .
Research Implications
- Drug Design : Substituent variation on the benzodioxin scaffold allows tuning of electronic properties (e.g., electron-withdrawing sulfone in ) and solubility (e.g., azetidine in the target compound) .
- Synergistic Effects : Mixing compounds with shared scaffolds (e.g., benzodioxin derivatives) may amplify therapeutic effects via polypharmacology, as suggested for natural products in .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A plausible route involves:
- Step 1 : Functionalization of the azetidine ring with pyrazin-2-ylamine using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Step 2 : Coupling the modified azetidine with a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl carbonyl group via amide bond formation, using reagents like EDCI/HOBt or DCC .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., azetidine ring conformation, benzo[d][1,4]dioxin proton shifts) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+ ion matching C17H16N4O3) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. How should researchers handle hygroscopicity or stability issues during storage?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to mitigate hygroscopicity .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for large-scale production in academic settings?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, replacing THF with DMF may improve azetidine-amine coupling efficiency .
- Workflow Integration : Employ flow chemistry for continuous synthesis of intermediates, reducing batch variability .
- Yield Analysis : Compare isolated yields vs. theoretical yields via gravimetric analysis and adjust stoichiometry (e.g., excess pyrazin-2-ylamine to drive azetidine functionalization) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Conduct a systematic review of literature (e.g., PubChem, PubMed) to identify variables (e.g., assay type, cell lines) causing discrepancies .
- Replication Studies : Reproduce conflicting experiments under controlled conditions (e.g., same cell passage number, reagent lot) .
- Data Normalization : Use internal standards (e.g., β-actin for Western blots) to calibrate activity measurements across studies .
Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., GABAA for benzodiazepine-like activity) .
- QSAR Analysis : Develop quantitative structure-activity relationship models by correlating substituent electronic properties (Hammett σ constants) with IC50 values .
- Validation : Synthesize top-ranked derivatives and validate predictions via SPR (surface plasmon resonance) binding assays .
Q. What in vivo experimental designs are suitable for evaluating neuropharmacological effects?
- Methodological Answer :
- Animal Models : Use transgenic mice (e.g., GABA receptor knockouts) to isolate compound-specific effects .
- Dosing Regimens : Perform dose-response studies (1–50 mg/kg, intraperitoneal) with pharmacokinetic profiling (plasma half-life via LC-MS/MS) .
- Behavioral Assays : Assess anxiolytic activity using elevated plus maze or open field tests, with blinded scoring to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
